Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester is a chemical compound with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.326 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with a benzeneacetic acid moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester typically involves the reaction of benzeneacetic acid derivatives with benzoxazine intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Benzoxazine derivatives: These compounds have a benzoxazine ring but may have different substituents, affecting their reactivity and applications.
Eigenschaften
CAS-Nummer |
109226-93-9 |
---|---|
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-17(20)10-12-6-8-13(9-7-12)18-16-11-22-15-5-3-2-4-14(15)19-16/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
XZVUMEISKPCOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.